2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H14Br2N4O2. This compound is primarily used in proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it valuable in various research applications .
Properties
Molecular Formula |
C22H19Br2N3O2 |
---|---|
Molecular Weight |
517.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19Br2N3O2/c1-15-10-19(23)22(20(24)11-15)25-14-21(28)27-26-13-16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-13,25H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
TUSAIFYRGSOVOG-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
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